
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a chemical compound that belongs to the class of organic compounds known as nucleotides. It is a derivative of ribose, a five-carbon sugar, and is phosphorylated at the 5’ position. This compound is significant in various biochemical processes, particularly in the formation of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-50°C. Catalysts such as pyridine or imidazole may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of ribose, which is then chemically phosphorylated to obtain the desired compound. The process is optimized for maximum efficiency and purity, with rigorous quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphate group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (2R,5S)-5-(Carboxymethyl)oxolan-2-yl dihydrogen phosphate.
Reduction: Formation of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl hydrogen phosphate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleotide-based products such as dietary supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the formation of DNA and RNA. The compound interacts with molecular targets such as nucleotides and proteins, influencing cellular processes like replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl monophosphate
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl diphosphate
- (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl triphosphate
Uniqueness
(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is unique due to its specific phosphorylation state, which influences its biochemical properties and interactions. Compared to its mono-, di-, and triphosphate counterparts, it exhibits distinct reactivity and stability, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
775276-11-4 |
|---|---|
Fórmula molecular |
C5H11O6P |
Peso molecular |
198.11 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+/m0/s1 |
Clave InChI |
XYWDMVGRKLPPRF-CRCLSJGQSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1CO)OP(=O)(O)O |
SMILES canónico |
C1CC(OC1CO)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




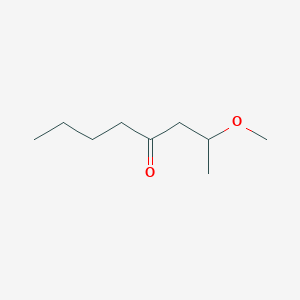
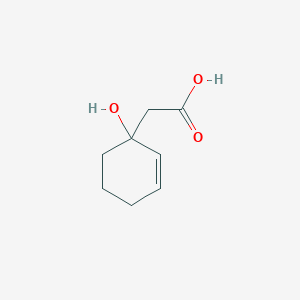
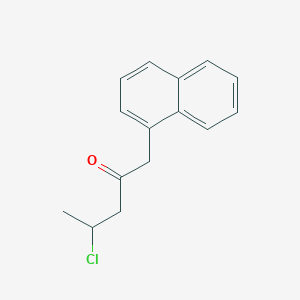

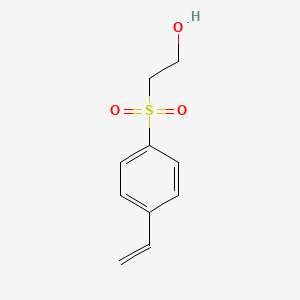
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
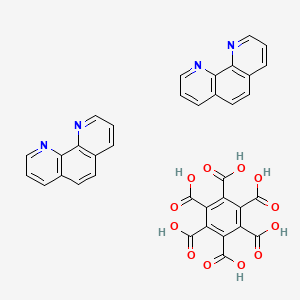

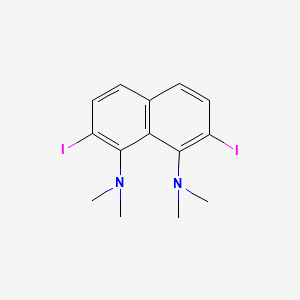
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)

![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
